4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide
Description
4-Chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with a chlorine atom at position 4 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to an ethyl group bearing a 4-methoxyphenylsulfonyl moiety.
The compound’s synthesis likely involves coupling 4-chloro-1-benzothiophene-2-carboxylic acid with 2-[(4-methoxyphenyl)sulfonyl]ethylamine under amide-forming conditions, analogous to methods described for related compounds .
Properties
Molecular Formula |
C18H16ClNO4S2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)sulfonylethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClNO4S2/c1-24-12-5-7-13(8-6-12)26(22,23)10-9-20-18(21)17-11-14-15(19)3-2-4-16(14)25-17/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChI Key |
AFTMZPUQBVFZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-benzothiophene-2-carboxylic acid with 2-[(4-methoxyphenyl)sulfonyl]ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Pharmacological Insights
Benzothiophene Core Modifications
Sulfonamide Linker Variations
- Ethyl vs. Aryl Linkers : The ethyl spacer in the target compound provides conformational flexibility compared to rigid aryl-linked sulfonamides (e.g., ), which may enhance binding to flexible active sites.
- TRPV4-Targeting Analogs : GSK1016790A , a benzothiophene carboxamide with a dichlorophenyl-piperazinyl group, demonstrates potent TRPV4 antagonism. The target compound’s simpler sulfonamide chain may lack comparable receptor affinity but could offer improved metabolic stability.
Thiazole vs. Benzothiophene Cores
- The thiazole-based analog replaces benzothiophene with a smaller heterocycle, reducing aromatic surface area and possibly diminishing interactions with hydrophobic binding pockets.
Biological Activity
The compound 4-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure that combines a benzothiophene core with sulfonamide and carboxamide functionalities. The presence of the 4-methoxyphenyl group enhances its lipophilicity, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 331.79 g/mol |
| LogP (octanol-water) | 3.12 |
| Solubility | Soluble in DMSO |
| Melting Point | 145-150 °C |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: In Vitro Evaluation
In a recent study published in Frontiers in Pharmacology, the compound was tested for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed an IC50 value of approximately 15 µM for MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Table 2: In Vitro Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
The biological activity of This compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
